N-[(1S,2R)-2-(cycloheptylamino)cyclobutyl]-3-pyridin-3-ylpropanamide
Description
N-[(1S,2R)-2-(cycloheptylamino)cyclobutyl]-3-pyridin-3-ylpropanamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-[(1S,2R)-2-(cycloheptylamino)cyclobutyl]-3-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c23-19(12-9-15-6-5-13-20-14-15)22-18-11-10-17(18)21-16-7-3-1-2-4-8-16/h5-6,13-14,16-18,21H,1-4,7-12H2,(H,22,23)/t17-,18+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEANLUIIDKFJQ-MSOLQXFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2CCC2NC(=O)CCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)N[C@@H]2CC[C@@H]2NC(=O)CCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R)-2-(cycloheptylamino)cyclobutyl]-3-pyridin-3-ylpropanamide typically involves multiple steps, including the formation of the cyclobutyl ring, the introduction of the cycloheptylamino group, and the attachment of the pyridinyl moiety. Common synthetic routes may involve:
Cyclobutyl Ring Formation: This can be achieved through cyclization reactions using appropriate precursors and catalysts.
Introduction of Cycloheptylamino Group: This step may involve nucleophilic substitution reactions where a cycloheptylamine is introduced to the cyclobutyl ring.
Attachment of Pyridinyl Moiety: This can be done through coupling reactions, such as Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2R)-2-(cycloheptylamino)cyclobutyl]-3-pyridin-3-ylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclobutyl and pyridinyl moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1S,2R)-2-(cycloheptylamino)cyclobutyl]-3-pyridin-3-ylpropanamide has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its effects on cellular pathways.
Chemical Research: The compound can serve as a model molecule for studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[(1S,2R)-2-(cycloheptylamino)cyclobutyl]-3-pyridin-3-ylpropanamide involves its interaction with specific molecular targets. The cycloheptylamino group and the pyridinyl moiety may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S,2R)-2-(cycloheptylamino)cyclobutyl]-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-6-carboxamide .
- N-[(1S,2R)-2-(cycloheptylamino)cyclobutyl]-5-[(methylthio)methyl]-2-furamide**.
Uniqueness
N-[(1S,2R)-2-(cycloheptylamino)cyclobutyl]-3-pyridin-3-ylpropanamide stands out due to its specific combination of a cyclobutyl ring, a cycloheptylamino group, and a pyridinyl moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
